![molecular formula C23H16N4O7 B3022026 5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione CAS No. 7006-85-1](/img/no-structure.png)

5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

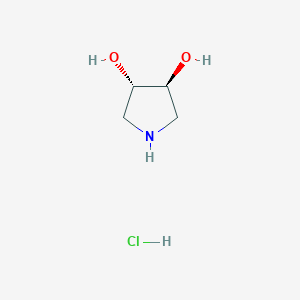

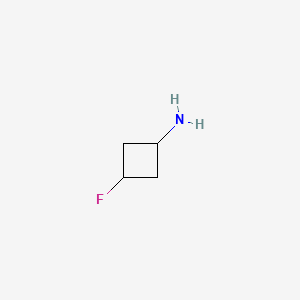

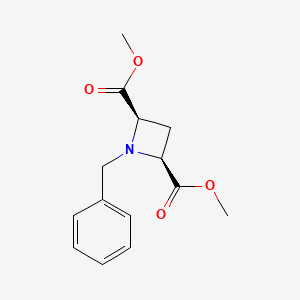

5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione is a chemical compound with the formula C23H16N4O7 . It is a complex organic molecule that falls under the category of indole diones .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple functional groups present. It includes a 5-methylindole-2,3-dione core, which is substituted at the 1-position by a 4-(4-methylanilino)-3,5-dinitrobenzoyl group . The exact 3D structure would need to be determined through techniques such as X-ray crystallography.Physical And Chemical Properties Analysis

This compound has a molecular weight of 460.39600 . It has a Polar Surface Area (PSA) of 158.12000, and a logP value of 5.41750, indicating its relative hydrophobicity . The compound has a density of 1.525g/cm3, a boiling point of 661.2ºC at 760 mmHg, and a flash point of 353.7ºC . Its refractive index is 1.721 .Scientific Research Applications

- 5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione has shown promise as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly its ability to inhibit cell proliferation and induce apoptosis. Further studies are needed to elucidate its mechanism of action and potential clinical applications .

Anticancer Activity

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The interaction often involves the formation of bonds between the compound and its target, which can alter the target’s function and lead to the observed biological effects .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways can include those involved in inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tubercular infection, glucose metabolism, malarial infection, and cholinesterase activity .

Pharmacokinetics

The physicochemical properties such as density (1525g/cm3), boiling point (6612ºC at 760 mmHg), and molecular weight (46039600) can provide some insights into its potential pharmacokinetic behavior .

Result of Action

Indole derivatives are known to have various biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially influence the action of indole derivatives

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione involves the condensation of 4-methylaniline with 3,5-dinitrobenzoyl chloride to form 4-(4-methylanilino)-3,5-dinitrobenzoic acid. This acid is then coupled with 5-methyl-1-indole-2,3-dione using a coupling agent such as DCC or EDC to form the final product.", "Starting Materials": [ "4-methylaniline", "3,5-dinitrobenzoyl chloride", "5-methyl-1-indole-2,3-dione", "coupling agent (DCC or EDC)", "solvents (e.g. dichloromethane, ethanol)" ], "Reaction": [ "Step 1: 4-methylaniline is reacted with 3,5-dinitrobenzoyl chloride in the presence of a base such as triethylamine to form 4-(4-methylanilino)-3,5-dinitrobenzoic acid.", "Step 2: The resulting acid is then coupled with 5-methyl-1-indole-2,3-dione using a coupling agent such as DCC or EDC in the presence of a base such as triethylamine.", "Step 3: The crude product is purified by column chromatography using a suitable solvent system (e.g. dichloromethane/ethanol) to yield the final product, 5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione." ] } | |

CAS RN |

7006-85-1 |

Product Name |

5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione |

Molecular Formula |

C23H16N4O7 |

Molecular Weight |

460.4 g/mol |

IUPAC Name |

5-methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione |

InChI |

InChI=1S/C23H16N4O7/c1-12-3-6-15(7-4-12)24-20-18(26(31)32)10-14(11-19(20)27(33)34)22(29)25-17-8-5-13(2)9-16(17)21(28)23(25)30/h3-11,24H,1-2H3 |

InChI Key |

CAQQLJYWUDHCTE-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])C(=O)N3C4=C(C=C(C=C4)C)C(=O)C3=O)[N+](=O)[O-] |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])C(=O)N3C4=C(C=C(C=C4)C)C(=O)C3=O)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Furan-2-carbonyl)-amino]-3-furan-2-yl-acrylic acid](/img/structure/B3021944.png)

![6-[4-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B3021949.png)

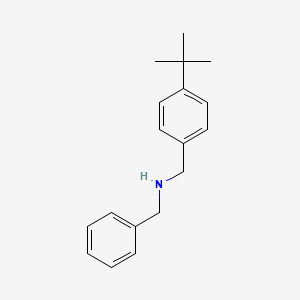

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid](/img/structure/B3021959.png)